molecular formula C13H20N2O2 B4606404 2-(2-isopropyl-5-methylphenoxy)propanohydrazide

2-(2-isopropyl-5-methylphenoxy)propanohydrazide

Cat. No.: B4606404
M. Wt: 236.31 g/mol
InChI Key: GVGAAQALWGAIML-UHFFFAOYSA-N
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Description

2-(2-isopropyl-5-methylphenoxy)propanohydrazide is an organic compound with the molecular formula C12H18N2O2 It is a hydrazide derivative, characterized by the presence of an isopropyl group, a methyl group, and a phenoxy group attached to a propanohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-isopropyl-5-methylphenoxy)propanohydrazide typically involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide with appropriate reagents under controlled conditions. One common method includes the condensation of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide with aldehydes or ketones to form the desired hydrazide derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-(2-isopropyl-5-methylphenoxy)propanohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the

Properties

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-8(2)11-6-5-9(3)7-12(11)17-10(4)13(16)15-14/h5-8,10H,14H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGAAQALWGAIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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